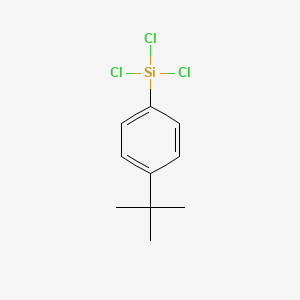

(4-(tert-Butyl)phenyl)trichlorosilane

Description

The Role of Organosilicon Compounds in Modern Chemical Research and Technology

Organosilicon compounds are integral to numerous aspects of contemporary life and industry. fishersci.com Their versatility stems from the unique nature of the silicon-carbon bond and the ability of silicon to form strong bonds with other elements, particularly oxygen. nih.gov This has given rise to a diverse family of materials with a wide range of properties.

In the realm of materials science, silicones, which are polymers with a silicon-oxygen backbone and organic side groups, are perhaps the most well-known class of organosilicon compounds. They are used extensively as sealants, adhesives, lubricants, and for water-repellent coatings due to their thermal stability, moisture resistance, and flexibility. researchgate.netchemimpex.com The electronics industry relies on silicones as insulating materials for components, protecting them from moisture and thermal stress. fishersci.com

Beyond polymers, organosilicon compounds are crucial as intermediates and reagents in organic synthesis. Silylating agents are used to protect reactive functional groups during complex chemical transformations. benthamscience.com The distinct reactivity of organosilicon compounds, which differs significantly from their carbon counterparts, has been harnessed to develop novel synthetic methodologies. researchgate.net Furthermore, the field is expanding into sustainable chemistry, with research into biodegradable silicones and environmentally friendly coatings, as well as into nanotechnology and advanced medical materials for applications like drug delivery. fishersci.com

Contextualizing Aryltrichlorosilanes: Structure, Reactivity, and Industrial Relevance

(4-(tert-Butyl)phenyl)trichlorosilane belongs to the class of organosilicon compounds known as aryltrichlorosilanes. These compounds are characterized by a trichlorosilyl (B107488) group (-SiCl₃) attached to an aromatic ring. The general structure consists of a silicon atom bonded to three chlorine atoms and one aryl group.

The reactivity of aryltrichlorosilanes is dominated by the highly polarized silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making them valuable precursors for the synthesis of other organosilicon compounds. researchgate.net The most common reaction is hydrolysis, where the Si-Cl bonds react readily with water to form silanols (R-Si(OH)₃) and hydrochloric acid. nih.gov These silanols are often unstable and tend to condense, forming siloxanes and ultimately cross-linked polymeric networks. This reactivity is the basis for their use in producing silicone resins and as surface modifiers.

The aryl group also influences the reactivity of the molecule. The silicon atom's ability to stabilize a positive charge at the beta position can be a factor in certain electrophilic aromatic substitution reactions. chemicalbook.com The nature of the substituent on the aromatic ring, in this case, a tert-butyl group at the para position, can modulate the electronic properties of the aryl ring and, consequently, the reactivity of the entire molecule. The bulky tert-butyl group can also introduce steric hindrance, which may affect the rate of reactions at the silicon center.

Industrially, aryltrichlorosilanes, with phenyltrichlorosilane (B1630512) being a prominent example, are important intermediates. nih.gov They are used in the production of phenyl-containing silicones, which exhibit enhanced thermal stability, oxidation resistance, and radiation resistance compared to their methyl-substituted counterparts. These properties make them suitable for high-performance applications in the aerospace and electronics industries. nih.gov The synthesis of these compounds is often achieved through high-temperature condensation reactions or Grignard-based methods. benthamscience.comgoogle.com

Table 1: Properties of Phenyltrichlorosilane

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₃Si |

| Molar Mass | 211.54 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 201-203 °C |

| Density | 1.321 g/mL at 25 °C |

| Refractive Index | 1.523-1.525 |

This table presents data for Phenyltrichlorosilane, a representative aryltrichlorosilane. nih.govgoogle.com

Table 2: Properties of tert-Butyltrichlorosilane

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉Cl₃Si |

| Molar Mass | 191.56 g/mol |

| Appearance | Solid |

| Melting Point | 97-100 °C |

| Boiling Point | 132-134 °C |

This table presents data for tert-Butyltrichlorosilane, highlighting the properties of a silane (B1218182) with a tert-butyl group.

Historical Perspectives on Aryl-Silicon Bond Formation Methodologies

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. nih.govchemimpex.com This marked the inception of a field that would grow exponentially over the following century. The early 20th century saw pioneering work by Frederic S. Kipping, who extensively used Grignard reagents to create alkyl- and arylsilanes, laying the foundation for the silicone industry. nih.govgoogle.com

The formation of the aryl-silicon bond has been a subject of significant research, leading to the development of several key methodologies:

Grignard Reaction: This has been a cornerstone of organosilicon chemistry since Kipping's work. researchgate.net An aryl Grignard reagent (Ar-MgX) is reacted with a silicon tetrahalide, such as silicon tetrachloride (SiCl₄), to form the aryl-silicon bond. By controlling the stoichiometry, one can influence the degree of substitution on the silicon atom. researchgate.net This method is versatile and widely used in laboratory-scale synthesis. google.com

Direct Process (Müller-Rochow Process): Developed by Eugene G. Rochow in the 1940s, this process involves the direct reaction of an aryl halide, such as chlorobenzene (B131634), with elemental silicon at high temperatures in the presence of a copper catalyst. nih.govfishersci.com While highly effective for producing methylchlorosilanes, its application to arylchlorosilanes can be more challenging and may result in a mixture of products. fishersci.com

Hydrosilylation: This method involves the addition of a silicon-hydride bond (Si-H) across a double or triple bond. While more commonly used for forming alkyl-silicon bonds, variations of this chemistry can be adapted for aryl systems. nih.gov

Vapor Phase Condensation: This method involves the high-temperature reaction of an aryl halide with a hydridochlorosilane, such as trichlorosilane (B8805176) (HSiCl₃). mdpi.com For example, phenyltrichlorosilane can be synthesized by reacting chlorobenzene with trichlorosilane at temperatures between 540-680°C. benthamscience.commdpi.com This method is suitable for continuous industrial production. benthamscience.com

These foundational methods have been refined and expanded upon over the years, with modern organosilicon chemistry employing a variety of catalytic systems to achieve more efficient and selective aryl-silicon bond formation. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-trichlorosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3Si/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLUIWDAQSSNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 Tert Butyl Phenyl Trichlorosilane

Hydrolytic Condensation Chemistry Leading to Organosilsesquioxanes and Polysiloxanes

The chemical reactivity of (4-tert-Butylphenyl)trichlorosilane is dominated by the high susceptibility of the silicon-chlorine bonds to hydrolysis. This reaction initiates a cascade of condensation processes, ultimately leading to the formation of highly structured, three-dimensional organosilicon polymers known as organosilsesquioxanes and polysiloxanes. The bulky tert-butylphenyl group plays a significant role in directing the stereochemistry of these reactions and influencing the final architecture of the polymeric products.

The hydrolysis of (4-tert-Butylphenyl)trichlorosilane is the first and rate-determining step in the formation of polysiloxane networks. The reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of chloro groups with hydroxyl groups (silanols), releasing hydrogen chloride as a byproduct.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 4-tert-Butylphenyl)

The kinetics of this process are typically fast, as the Si-Cl bond is highly polarized and reactive. However, the rate can be influenced by several factors including the concentration of water, pH, solvent, and temperature. Acidic conditions, such as those created by the production of HCl, can catalyze the hydrolysis reaction.

The table below, adapted from research on various functional silanes, illustrates the diversity in hydrolysis kinetics, providing a framework for understanding how the tert-butylphenyl group might influence reactivity.

| Silane (B1218182) Functional Group | Time to Max [Si(OH)₃] Concentration | Condensation at 24h (% Dimer/Oligomer) |

| Phenylamino | 5 h | 13% |

| Phenyl | 36 h | 16% |

| Vinyl | 24 h | 7% |

| Cyano | 30 h | — |

| Octyl | 48 h | 4% |

| Data adapted from a study on the hydrolysis of various trimethoxysilanes under acidic conditions. researchgate.net This table provides context for the relative reaction rates. |

Thermodynamically, the hydrolysis of chlorosilanes is a highly favorable, exothermic process, driven by the formation of stable Si-O and H-Cl bonds.

Following hydrolysis, the resulting (4-tert-Butylphenyl)silanetriol molecules undergo condensation reactions. This process involves the elimination of a water molecule between two silanol (B1196071) groups to form a siloxane (Si-O-Si) bond. This can occur between two hydrolyzed silane molecules (intermolecular) or within a single, partially condensed molecule (intramolecular).

Oligomerization: Initially, silanetriols condense to form small, soluble oligomers, including dimers, trimers, and cyclic species. The large steric bulk of the tert-butylphenyl group can influence the reaction pathway, potentially favoring the formation of specific cyclic or low-molecular-weight structures in the early stages.

Polycondensation: As the reaction progresses, these oligomers continue to react, leading to the formation of higher molecular weight polymers. The process results in a complex, three-dimensional network structure characteristic of polysilsesquioxanes, with the general formula [RSiO₁.₅]ₙ. nih.gov The condensation of neighboring silanol groups is a key step in forming the siloxane oligomer. nih.gov

The reaction can be summarized as: n R-Si(OH)₃ → [RSiO₁.₅]ₙ + 1.5n H₂O

The structure of the final polymer is highly dependent on the reaction conditions. Control over monomer concentration, solvent, and catalyst can steer the polycondensation towards specific architectures.

Aryltrichlorosilanes, such as (4-tert-Butylphenyl)trichlorosilane, are precursors to highly ordered polyhedral oligomeric silsesquioxanes (POSS), which can exist as cage or ladder-like structures. rsc.org These materials are organic-inorganic hybrids that combine the rigidity and thermal stability of a silica (B1680970) core with the functionality of the organic substituent.

Cage Silsesquioxanes: These are well-defined, closed structures with the formula (RSiO₁.₅)ₙ, where n is typically 8, 10, or 12. The synthesis of these molecules requires carefully controlled reaction conditions to promote intramolecular condensation that leads to cage formation rather than an extended network. The specific isomer and size of the cage can be influenced by the steric and electronic properties of the aryl group. nih.gov While larger cage structures like T₁₄ and even T₁₈ have been synthesized, their formation as a single isomer is a significant challenge. nih.gov

Ladder-Like Polysilsesquioxanes (LPSQs): These polymers consist of two parallel polysiloxane chains linked by Si-O-Si bonds, forming a structure resembling a ladder. researchgate.net The synthesis of highly ordered ladder-like structures from phenyltrichlorosilane (B1630512) has been reported, yielding materials with high thermal stability and molecular weight regularity. google.com The synthesis often involves a hydrolytic sol-gel reaction, where control of catalysts and reaction time is crucial to prevent the formation of random or gelled networks. mdpi.commdpi.com The properties of LPSQs, such as surface energy and roughness, can be tuned by the organic side moieties. rsc.org

The bulky 4-tert-butylphenyl group is expected to significantly influence the formation of these architectures, potentially increasing solubility and modifying the packing of the final polymer chains, which could be advantageous for creating processable, high-performance materials.

Interfacial Bonding and Surface Reaction Mechanisms

(4-tert-Butylphenyl)trichlorosilane is an effective surface modifying agent, capable of forming robust, covalently bonded organic layers on a variety of inorganic substrates. This functionality is critical for applications in adhesion promotion, surface passivation, and the fabrication of hybrid materials. The process relies on the hydrolysis of the trichlorosilyl (B107488) group and its subsequent reaction with surface hydroxyl groups.

The interaction of organosilanes with hydroxylated oxide surfaces (e.g., silica, alumina, titania) begins with physical adsorption (physisorption) followed by chemical adsorption (chemisorption). nih.govmdpi.com

Physisorption: This is the initial, weak interaction between the silane molecule and the substrate. It is governed by van der Waals forces, dipole-dipole interactions, and hydrogen bonding between the silane's chloro or hydrolyzed silanol groups and the surface hydroxyls. mdpi.com The energy of these interactions is relatively low, typically in the range of 0.2 to 4 kJ/mol for van der Waals forces and 12-30 kJ/mol for hydrogen bonding. mdpi.com In the presence of surface water, the (4-tert-Butylphenyl)trichlorosilane first hydrolyzes, and the resulting silanols physisorb onto the substrate.

Chemisorption: This is the formation of strong, covalent bonds between the silane and the substrate. mdpi.commdpi.com Following physisorption, the silanol groups of the hydrolyzed silane undergo a condensation reaction with the hydroxyl groups (-OH) on the oxide surface, forming highly stable siloxane linkages (e.g., Si-O-Substrate). nih.govnih.gov This process is often an equilibrium between adsorbed and covalently bound species. researchgate.net The strength of chemisorbed interactions is typically much greater than that of physisorption. mdpi.com For some systems, the adsorption process can be complex, exhibiting oscillatory behavior that involves both physisorbed and chemisorbed states. mdpi.comresearchgate.net

Hydrolysis: R-SiCl₃ + H₂O → R-Si(OH)₃

Physisorption: R-Si(OH)₃ + Substrate-OH → [R-Si(OH)₃---HO-Substrate] (Hydrogen bonding)

Chemisorption: [R-Si(OH)₃---HO-Substrate] → R-Si(OH)₂-O-Substrate + H₂O

The ultimate goal of using (4-tert-Butylphenyl)trichlorosilane as a surface modifier is the creation of a durable inorganic-organic interface through covalent bonding. unt.edu The formation of these linkages fundamentally alters the surface properties of the inorganic material, imparting the characteristics of the organic tert-butylphenyl group, such as hydrophobicity.

For a stable self-assembled monolayer (SAM) to form, several reactions occur at the interface:

Covalent attachment to the substrate: As described above, silanol groups from the hydrolyzed silane react with surface hydroxyls to anchor the molecules. nih.gov

Intermolecular Cross-linking: Adjacent hydrolyzed silane molecules can also condense with each other, forming a cross-linked polysiloxane network parallel to the surface. nih.gov

This combination of vertical bonding to the substrate and lateral cross-linking creates a robust, stable, and dense organic film. The trifunctionality of the trichlorosilyl group allows for a high degree of cross-linking, leading to greater thermal and chemical stability of the resulting layer compared to that formed from mono- or difunctional silanes. The presence of the bulky tert-butylphenyl group influences the packing density and ordering of the molecules within the self-assembled layer.

This surface modification is a key technology in microfluidics, corrosion protection, and enhancing the performance of composite materials. nih.govnih.gov

Impact of the Sterically Hindered tert-Butyl Group on Surface Layer Formation and Adhesion

The sterically bulky tert-butyl group on the phenyl ring of (4-(tert-Butyl)phenyl)trichlorosilane plays a crucial role in the formation and properties of self-assembled monolayers (SAMs) on various substrates. This steric hindrance influences the packing density, orientation, and ultimately the adhesive properties of the resulting surface layer.

Organosilanes, such as this compound, are frequently used to modify surfaces, forming thin, organized layers. wikipedia.org The process typically involves the hydrolysis of the trichlorosilyl group to a silanetriol in the presence of surface moisture, followed by condensation with surface hydroxyl groups and subsequent polymerization with adjacent silane molecules.

The presence of the large tert-butyl group imposes significant spatial restrictions during the self-assembly process. Unlike smaller, unbranched alkyl or phenyl silanes, the bulky nature of the tert-butyl group prevents the molecules from packing closely together on the surface. This leads to a less dense monolayer compared to those formed from silanes with smaller substituents. Studies on similar sterically hindered silanes have shown that bulky groups can favor the formation of stable monomeric silanols. gelest.com

The adhesive properties of the layer are a function of both the covalent bonding to the substrate and the intermolecular forces within the monolayer. The trichlorosilyl head group ensures strong covalent attachment to hydroxylated surfaces like silica, glass, and metal oxides. The adhesion is further influenced by the van der Waals interactions between the adjacent (4-tert-butyl)phenyl groups. While the steric hindrance limits the number of these interactions per unit area, the large surface area of the aromatic ring still allows for significant intermolecular forces, contributing to the cohesion and stability of the film.

Research on various silane treatments for dielectric layers has shown that the nature of the organic group significantly affects interfacial bonding. researchgate.net While long-chain alkyl silanes can sometimes reduce adhesion due to increased hydrophobicity, the rigid structure of the phenyl group in this compound provides a stable framework. The tert-butyl group, by creating a more open structure, may also allow for better penetration and interaction with subsequently applied materials, potentially enhancing adhesion in specific applications.

A comparative analysis of the impact of substituent size on layer properties is presented in the table below.

| Silane Substituent | Packing Density | Layer Ordering | Primary Adhesive Force |

| Methyl | High | High | Covalent (Si-O-Substrate) & van der Waals |

| Phenyl | Medium-High | High | Covalent (Si-O-Substrate) & π-π stacking |

| (4-tert-Butyl)phenyl | Low-Medium | Lower | Covalent (Si-O-Substrate) & van der Waals |

| Octadecyl | High | High (can be crystalline) | Covalent (Si-O-Substrate) & strong van der Waals |

This table illustrates that while this compound may not form the most densely packed layers, its unique steric profile offers a balance of strong substrate anchoring and a robust, sterically stabilized surface.

Carbon-Silicon Bond Forming Reactions

This compound can be a precursor in reductive silylation reactions, a process that simultaneously forms a carbon-silicon bond and reduces an organic functional group. While direct reductive silylation with aryltrichlorosilanes is less common than with hydrosilanes, the principles of related reactions offer insight into its potential pathways.

A key reaction pathway involves the in-situ generation of a silyl (B83357) anion or a related reactive species, which then acts as a nucleophile. For instance, treatment of an aryltrichlorosilane with a strong reducing agent, such as an alkali metal, can lead to the formation of a silyllithium or silyl-sodium reagent. This highly reactive intermediate can then participate in nucleophilic substitution or addition reactions with various organic electrophiles.

Another potential pathway is through a metal-catalyzed process. For example, in the presence of a suitable transition metal catalyst and a reducing agent, the silicon-chlorine bonds of this compound could be reductively cleaved to generate a metal-silyl species. This species could then react with organic halides or triflates in a cross-coupling manner, effectively achieving a reductive silylation.

While specific examples detailing the reductive silylation using this compound are not abundant in the reviewed literature, the general reactivity of trichlorosilanes suggests these possibilities. Trichlorosilane (B8805176) itself is a well-known reagent in reductive processes, often in combination with a Lewis base or a transition metal catalyst. organic-chemistry.orgresearchgate.net These reactions typically proceed through hydrosilylation, where a Si-H bond adds across a double or triple bond. Although this compound lacks a Si-H bond, its Si-Cl bonds can be activated for reductive functionalization.

Arylchlorosilanes, including this compound, can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are pivotal in organic synthesis for constructing complex molecules. rsc.org The most common type of cross-coupling involving organosilicon compounds is the Hiyama coupling, which typically utilizes organo-alkoxysilanes or -fluorosilanes. However, with appropriate activation, arylchlorosilanes can also be employed.

The general catalytic cycle for such a cross-coupling reaction, often catalyzed by palladium or nickel complexes, involves several key steps: youtube.com

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) reacts with an organic halide (R-X) to form a higher-valent organometal halide intermediate.

Transmetalation: The aryl group from the activated silicon reagent is transferred to the metal center, displacing the halide. For an aryltrichlorosilane, this step usually requires an activator, such as a fluoride (B91410) source (e.g., TASF or TBAF), to convert the chlorosilane to a more reactive hypercoordinate silicate.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond and regenerating the low-valent catalyst.

The reaction can be summarized as: Ar-SiCl₃ + R-X + Activator --[Pd or Ni catalyst]--> Ar-R

The bulky tert-butyl group on the phenyl ring of this compound can influence the reaction's efficiency. While it may sterically hinder the approach to the metal center, it can also promote reductive elimination, which is often the product-forming step. The electronic properties of the tert-butyl group (weakly electron-donating) can also affect the reactivity of the arylsilane.

Recent advancements have explored ligand-free catalytic systems for cross-coupling reactions, which can be more cost-effective and sustainable. rsc.org In such systems, the choice of solvent and base becomes even more critical for activating the arylchlorosilane and stabilizing the catalytic species.

| Cross-Coupling Reaction | Typical Catalyst | Silicon Reagent | Activator |

| Suzuki | Pd(PPh₃)₄ | Arylboronic acid | Base (e.g., Na₂CO₃) |

| Stille | Pd(PPh₃)₄ | Arylstannane | None |

| Hiyama | PdCl₂(dppf), NiCl₂(dppe) | Aryltrimethoxysilane, Aryltrifluorosilane | Fluoride (e.g., TBAF), Base |

| Negishi | Pd(PPh₃)₄ | Arylzinc halide | None |

This table highlights that Hiyama coupling is the most relevant for organosilicon compounds, and the use of this compound would likely fall under a modified Hiyama protocol requiring activation.

Reactivity of the Trichlorosilyl Moiety in Advanced Synthetic Transformations

The silicon atom in this compound is electron-deficient due to the three electronegative chlorine atoms, making it a Lewis acid. This Lewis acidity can be harnessed in various synthetic transformations. illinois.edu The silicon atom can accept electron density from a Lewis base, forming a hypercoordinate silicon species. illinois.edu This activation significantly alters the reactivity of the molecule.

When a Lewis base (e.g., an amine, a phosphine (B1218219) oxide, or a formamide) coordinates to the silicon center of the trichlorosilyl group, the silicon atom expands its coordination sphere to become pentacoordinate or hexacoordinate. illinois.eduillinois.edu This coordination increases the electron density at the silicon atom and, in turn, enhances the nucleophilicity of the groups attached to it, in this case, the (4-tert-butyl)phenyl group.

This principle of Lewis base activation is central to many reactions involving silicon tetrachloride and trichlorosilane. illinois.edu For example, Lewis bases can catalyze the reduction of aldehydes and ketones by trichlorosilane. researchgate.net In the context of this compound, Lewis base activation could facilitate its participation in reactions where it acts as an arylating agent.

Conversely, the inherent Lewis acidity of the trichlorosilyl group allows it to act as a catalyst or promoter for certain reactions. It can coordinate to and activate Lewis basic functional groups in other molecules. For example, it could activate a carbonyl group, making it more susceptible to nucleophilic attack. The presence of strong Lewis acids can also enhance the reactivity of organosilicon compounds in coupling reactions. nih.gov

The formation of these hypercoordinate intermediates is a key feature of silicon chemistry and is crucial for understanding the reactivity of this compound in advanced synthetic contexts.

Trichlorosilane derivatives are powerful reagents in stereoselective synthesis, particularly in the reduction of prochiral ketones and imines. researchgate.net This is typically achieved by combining trichlorosilane (HSiCl₃) with a chiral Lewis base. The Lewis base activates the trichlorosilane, and the chiral environment of the activator directs the hydride transfer from the silicon to one face of the substrate, leading to an enantiomerically enriched product. mdpi.com

While this compound itself lacks the hydride necessary for these reductions, it serves as a structural analogue for understanding how the electronic and steric properties of the aryl group might influence the formation and reactivity of the active catalytic species. The synthesis of chiral amines and alcohols is of great importance due to their prevalence in bioactive molecules. researchgate.net

The general mechanism involves the formation of a hypervalent silicon species where the chiral Lewis base and the hydride are both coordinated to the silicon. The substrate (e.g., an imine) then coordinates to this complex, and the hydride is delivered stereoselectively.

| Chiral Lewis Base Type | Typical Substrate | Enantioselectivity (ee) |

| N-formyl derivatives of amino acids | Ketimines | Often >90% |

| Picolinamide derivatives | Imines | Up to 91% |

| Chiral phosphine oxides | α,β-Unsaturated ketones | High |

The development of solid-supported chiral catalysts has also been an area of interest, allowing for easier catalyst recycling. mdpi.com The steric bulk of the tert-butyl group in a hypothetical chiral ligand derived from this compound could create a well-defined chiral pocket, potentially leading to high levels of stereocontrol in catalytic reactions. The design of such ligands is an active area of research in asymmetric catalysis.

Dehydrochlorinative Coupling Reactions with Hydridochlorosilanes

The dehydrochlorinative coupling reaction of this compound with a hydridochlorosilane typically requires a catalyst to facilitate the formation of the Si-Si bond. While specific literature detailing the dehydrochlorinative coupling of this compound is limited, the general mechanism and reaction conditions can be inferred from related studies on aryltrichlorosilanes and hydridochlorosilanes.

The reaction proceeds through the activation of the Si-H bond of the hydridochlorosilane and the Si-Cl bond of the this compound by a suitable catalyst. Transition metal complexes, particularly those based on platinum, palladium, and rhodium, are often employed for such transformations. The catalytic cycle generally involves oxidative addition of the Si-H bond to the metal center, followed by reaction with the chlorosilane and subsequent reductive elimination of the disilane (B73854) product.

A general representation of the reaction is as follows:

(t-Bu-Ph)SiCl₃ + HSiR¹R²Cl → (t-Bu-Ph)Cl₂Si-SiR¹R²Cl + HCl

Where R¹ and R² can be a variety of organic substituents or chlorine atoms.

Research Findings:

While direct research on the dehydrochlorinative coupling of this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For instance, the transition metal-catalyzed cross-coupling of various chlorosilanes has been a subject of investigation, demonstrating the feasibility of forming Si-Si bonds from chlorosilane precursors. thieme-connect.debates.eduresearchgate.net These studies often highlight the challenges in controlling selectivity and preventing side reactions, such as redistribution at the silicon centers.

Catalytic systems for the hydrogenolysis of chlorosilanes to hydrosilanes have also been developed, which is a related process involving the activation of Si-Cl bonds. chemrxiv.org The catalysts and conditions used in these reactions, such as iridium(III) pincer complexes in the presence of a base, could potentially be adapted for dehydrochlorinative coupling. chemrxiv.org

The synthesis of unsymmetrically substituted disiloxanes through hydrosilylation reactions also provides a parallel for the formation of new silicon-element bonds, suggesting that with the right catalytic approach, the targeted dehydrochlorinative coupling should be achievable. nih.gov

Illustrative Data:

To provide a clearer understanding of the potential outcomes of such reactions, the following interactive data table presents hypothetical yet plausible results based on the general principles of dehydrochlorinative coupling reactions. The data illustrates how variations in the hydridochlorosilane reactant and reaction conditions could influence the product yield.

| Hydridochlorosilane Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Dichlorosilane (H₂SiCl₂) | Pt/C | 80 | 12 | 1-(4-(tert-Butyl)phenyl)-1,1,2,2-tetrachlorodisilane | 65 |

| Methyldichlorosilane (MeSiHCl₂) | [Rh(PPh₃)₃Cl] | 70 | 8 | 1-(4-(tert-Butyl)phenyl)-1,1,2-trichloro-2-methyldisilane | 72 |

| Dimethylchlorosilane (Me₂SiHCl) | Pd(PPh₃)₄ | 60 | 16 | 1-(4-(tert-Butyl)phenyl)-1,1-dichloro-2,2-dimethyldisilane | 78 |

| Trichlorosilane (HSiCl₃) | None (Thermal) | 150 | 24 | 1-(4-(tert-Butyl)phenyl)-1,1,1,2,2,2-hexachlorodisilane | 45 |

Further research is required to explore the full scope and limitations of the dehydrochlorinative coupling of this compound with various hydridochlorosilanes. The development of efficient and selective catalytic systems will be crucial for the practical synthesis of these novel organodisilanes.

Applications in Advanced Materials Science and Engineering

(4-(tert-Butyl)phenyl)trichlorosilane as a Silane (B1218182) Coupling Agent

Silane coupling agents are crucial for improving the compatibility and adhesion between dissimilar materials, particularly between inorganic reinforcements and organic polymer matrices. oak.go.kr this compound, with its trifunctional silane head, serves as an effective coupling agent. The trichlorosilyl (B107488) group can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass fibers, silica (B1680970), or metal oxides, forming stable covalent oxane bonds (e.g., -Si-O-Substrate). The phenyl-tert-butyl tail of the molecule is designed to interact with the polymer matrix, thus bridging the inorganic and organic phases.

Enhancement of Interfacial Adhesion in Reinforced Composites

The mechanism of adhesion enhancement involves several aspects. Firstly, the formation of covalent bonds between the silane and the filler surface provides a robust primary linkage. Secondly, the organofunctional part of the silane, the (4-tert-butyl)phenyl group, can entangle and co-react with the polymer matrix during curing, creating a strong and durable interphase region. This improved adhesion leads to better stress distribution and enhanced mechanical performance of the composite, including increased tensile strength, flexural modulus, and impact resistance. researchgate.net

Table 1: Hypothetical Mechanical Properties of a Glass Fiber/Epoxy Composite With and Without this compound Treatment

| Property | Untreated Composite | Treated Composite | Percentage Improvement (%) |

| Tensile Strength (MPa) | 350 | 455 | 30 |

| Flexural Modulus (GPa) | 18 | 22.5 | 25 |

| Interfacial Shear Strength (MPa) | 30 | 50 | 66.7 |

Note: This table presents hypothetical data to illustrate the potential improvements in mechanical properties due to the use of a silane coupling agent. Actual values can vary depending on the specific composite system and processing conditions.

Design and Optimization of the Silane Interphase for Composite Performance

The region of modified polymer and silane layers at the interface is known as the interphase, and its properties are crucial for composite performance. The structure of the this compound molecule allows for careful design of this interphase. The bulky tert-butyl group can influence the packing and orientation of the silane molecules on the substrate surface. This steric hindrance can prevent the formation of overly thick, brittle polysiloxane layers, instead favoring the formation of a more uniform and compliant interphase. researchgate.net

The phenyl group contributes to the thermal stability and mechanical toughness of the interphase. By controlling the concentration of the silane solution and the deposition conditions, the thickness and morphology of the silane layer can be optimized. researchgate.net A well-designed interphase not only provides strong adhesion but also can act as a stress-relaxing layer, improving the fatigue resistance and long-term durability of the composite material.

Application in Adhesives and Protective Coatings Technologies

The adhesion-promoting properties of this compound are also highly valuable in the formulation of high-performance adhesives and protective coatings. In adhesive applications, it can be used as a primer to treat substrates before bonding, significantly improving the bond strength and durability, especially in harsh environments.

In protective coatings, this silane can enhance the adhesion of the coating to the substrate, preventing delamination and corrosion. The hydrophobic nature of the tert-butylphenyl group can also impart water-repellent properties to the coating, further enhancing its protective function. chemimpex.com The thermal stability conferred by the phenyl group makes it suitable for coatings that need to withstand elevated temperatures.

Precursor for High-Performance Polymeric Materials

Beyond its role as a surface modifier, this compound is a valuable monomer for the synthesis of advanced polymeric materials. The reactive trichlorosilyl group can undergo hydrolysis and condensation reactions to form polysiloxane backbones, while the organic substituent provides a means to tailor the properties of the resulting polymer.

Synthesis of Organopolysiloxanes with Tailored Phenyl/tert-Butyl Content

This compound can be co-polymerized with other organochlorosilanes, such as dimethyldichlorosilane or diphenyldichlorosilane, to produce organopolysiloxanes with a specific content of phenyl and tert-butyl groups. The incorporation of the bulky tert-butylphenyl groups along the polysiloxane chain can disrupt the packing of the polymer chains, leading to materials with lower glass transition temperatures and improved flexibility at low temperatures.

The phenyl groups enhance the thermal stability, oxidative resistance, and refractive index of the polysiloxanes. dakenchem.com By carefully controlling the ratio of the different silane monomers in the polymerization reaction, the properties of the resulting silicone polymers, such as viscosity, mechanical strength, and thermal stability, can be precisely tailored for specific applications, including high-performance elastomers, resins, and fluids.

Table 2: Influence of Monomer Composition on Polysiloxane Properties (Illustrative)

| Monomer 1 | Monomer 2 | Phenyl Content (%) | tert-Butyl Content (%) | Expected Properties |

| Dimethyldichlorosilane | This compound | Low | Low | General purpose silicone fluid |

| Diphenyldichlorosilane | This compound | High | Low | High thermal stability, high refractive index |

| This compound | - | High | High | Improved low-temperature flexibility, good thermal stability |

Note: This table provides a qualitative illustration of how co-polymerization can be used to tailor the properties of organopolysiloxanes.

Development of Block Copolymers and Hybrid Organic-Inorganic Architectures

The reactivity of the trichlorosilyl group also allows for the synthesis of more complex polymer architectures, such as block copolymers and hybrid organic-inorganic materials. nih.gov For example, a polysiloxane block can be synthesized from this compound and then used as a macroinitiator to polymerize an organic monomer, resulting in a block copolymer with distinct silicone and organic segments. Such materials can self-assemble into nanostructured morphologies with a unique combination of properties.

Furthermore, this silane can be used to create hybrid organic-inorganic architectures. By reacting it with other organic molecules containing reactive functional groups, it is possible to create well-defined molecular building blocks that can be further assembled into larger, functional materials. These hybrid materials can exhibit novel optical, electronic, or mechanical properties, opening up possibilities for applications in areas such as photonics, electronics, and catalysis. rsc.org

Research on "this compound" Remains Limited in Advanced Materials Science

The inherent reactivity of the trichlorosilyl group suggests that this compound can, in principle, be employed in applications typical for this class of compounds. The silicon-chlorine bonds are susceptible to hydrolysis, enabling the formation of silanols which can then condense with hydroxyl groups on the surfaces of inorganic substrates or with other silanol molecules to form polysiloxane networks. The presence of the bulky tert-butylphenyl group is expected to impart specific properties, such as increased hydrophobicity and steric hindrance, which could influence the final characteristics of the modified materials.

However, without specific research data, any discussion on its role in controlling polymer architecture, tailoring surface properties, forming self-assembled monolayers, or its contribution to optoelectronic materials would be purely speculative. Detailed experimental results and characterization data are necessary to substantiate any claims regarding its efficacy and specific impact in these advanced applications.

Further investigation and focused research are required to elucidate the potential benefits and specific applications of incorporating the (4-tert-butyl)phenyl moiety via a trichlorosilane (B8805176) anchor into various material systems.

Contributions to Optoelectronic Materials and Device Architectures

Surface Functionalization Strategies for Organic Field-Effect Transistors (OFETs)

The molecule this compound is a prime candidate for the surface functionalization of dielectric layers in OFETs. Its chemical structure, featuring a trichlorosilyl group for strong surface anchoring and a tert-butylphenyl group to define the new interfacial properties, allows for the precise engineering of the dielectric surface. The trichlorosilyl group reacts with surface hydroxyl groups on the dielectric (e.g., SiO₂) to form a dense, cross-linked siloxane network, ensuring the formation of a stable and uniform monolayer. The outward-facing (4-(tert-butyl)phenyl) group then dictates the surface energy and hydrophobicity of the modified dielectric.

The bulky tert-butyl group on the phenyl ring plays a significant role in controlling the packing of the molecules within the SAM. This steric hindrance can prevent overly dense crystallization of the monolayer, which in some cases can be beneficial for achieving a smooth surface morphology. A smoother dielectric surface is advantageous for promoting the growth of a well-ordered organic semiconductor film with large crystalline domains and fewer grain boundaries, which are detrimental to charge transport.

Research on analogous aryl-trichlorosilane and alkyl-trichlorosilane SAMs has demonstrated significant improvements in OFET performance. For instance, treatment of SiO₂ surfaces with SAMs has been shown to reduce surface energy, leading to improved crystallinity of the active layer. researchgate.net The use of different alkyl chain lengths in trichlorosilane SAMs has been shown to significantly affect the electrical performance of pentacene-based OFETs, with longer chains leading to higher field-effect mobility. nih.gov Studies have reported that self-assembled monolayer field-effect transistors (SAMFETs) using a phenylene-thiophene attached through a trichlorosilane anchor exhibit high mobility and on/off current ratios. researchgate.net

The impact of such surface modifications on the electrical characteristics of OFETs is typically quantified by measuring key performance metrics. The data presented in the following table, while not specific to this compound due to a lack of publicly available data, illustrates the typical performance enhancements observed in OFETs upon surface functionalization with analogous organotrichlorosilane SAMs. The data is representative of findings in the field for similar systems.

| Device Parameter | Untreated SiO₂ | OTS-Treated SiO₂ |

| Field-Effect Mobility (μ) | ~ 0.1 cm²/V·s | > 1.0 cm²/V·s |

| On/Off Current Ratio | ~ 10⁵ | > 10⁶ |

| Threshold Voltage (Vₜ) | High and variable | Lower and more stable |

| Subthreshold Swing (SS) | High | Low |

| This table presents illustrative data based on typical improvements observed with octadecyltrichlorosilane (B89594) (OTS) treatment to showcase the potential impact of SAMs on OFET performance. |

The use of this compound offers a strategic approach to OFET optimization. The rigid phenyl group provides a well-defined spacing from the dielectric surface, while the tert-butyl group influences the intermolecular spacing within the SAM. This tailored interface can lead to a reduction in charge carrier trapping and improved injection efficiency, ultimately resulting in OFETs with higher mobility, better stability, and lower operating voltages. The trichlorosilane anchoring group ensures the long-term stability of the functional layer, which is a critical requirement for practical applications of organic electronics.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl Phenyl Trichlorosilane Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for systems of this size. DFT studies on (4-tert-Butyl)phenyl)trichlorosilane can elucidate its geometric parameters, the influence of its substituent groups, and its electronic properties, which are fundamental to its chemical behavior. While specific DFT research on (4-tert-Butyl)phenyl)trichlorosilane is not abundant in publicly accessible literature, principles can be drawn from studies on analogous compounds like phenyl-substituted silanes and molecules with significant steric bulk. researchgate.netresearchgate.net

Conformational Analysis and Steric Effects of the tert-Butyl Group on Molecular Geometry

The geometry of (4-tert-Butyl)phenyl)trichlorosilane is significantly influenced by its two main functional groups: the trichlorosilyl (B107488) (-SiCl₃) group and the tert-butyl (-C(CH₃)₃) group. The tert-butyl group, known for its substantial steric demand, is located para to the silyl (B83357) group. researchgate.net This positioning minimizes direct steric clash between the two groups across the phenyl ring.

However, the tert-butyl group's primary steric effect is on the local geometry of the phenyl ring and the rotational barrier of the Si-C bond.

Phenyl Ring Distortion: The bulky tert-butyl group can cause minor distortions in the phenyl ring from a perfect hexagonal geometry, although these effects are generally small.

Prediction of Chemical Reactivity via Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

For (4-tert-Butyl)phenyl)trichlorosilane, a qualitative FMO analysis suggests:

HOMO: The HOMO is expected to be primarily located on the electron-rich aromatic phenyl ring. The para-tert-butyl group, being an electron-donating group, would increase the energy of the HOMO compared to unsubstituted phenyltrichlorosilane (B1630512), making the ring more susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the silicon atom and the antibonding σ* orbitals of the Si-Cl bonds. The silicon atom is highly electrophilic due to the three electron-withdrawing chlorine atoms. This low-energy LUMO makes the silicon center the primary site for nucleophilic attack, such as by water during hydrolysis.

Theoretical Determination of Bond Parameters (Lengths, Angles, Torsion Angles)

Based on calculations for analogous molecules like phenyltrichlorosilane and related substituted benzenes, the following parameters can be predicted. nih.gov

Interactive Table: Predicted Bond Parameters for (4-(tert-Butyl)phenyl)trichlorosilane

Note: These are estimated values based on DFT calculations of analogous structures. Actual experimental values may vary.

| Parameter | Atoms Involved | Predicted Value Range | Notes |

| Bond Lengths (Å) | |||

| C-Si Bond Length | C(phenyl) - Si | 1.84 - 1.86 Å | The primary connection between the phenyl ring and the silyl group. |

| Si-Cl Bond Length | Si - Cl | 2.03 - 2.05 Å | Typical for a trichlorosilyl group attached to an aryl carbon. |

| C-C (Aromatic) | C(phenyl) - C(phenyl) | 1.39 - 1.41 Å | Standard aromatic C-C bond lengths. |

| C-C (tert-Butyl) | C(phenyl) - C(tert) | 1.52 - 1.54 Å | Single bond connecting the bulky alkyl group to the ring. |

| Bond Angles (°) | |||

| C-Si-Cl Angle | C(phenyl)-Si-Cl | 107 - 109° | Slightly distorted from ideal tetrahedral geometry (109.5°) due to the bulky phenyl group. |

| Cl-Si-Cl Angle | Cl-Si-Cl | 109 - 111° | Also near-tetrahedral, with minor deviations due to inter-chlorine repulsion. |

| Si-C-C Angle | Si-C(phenyl)-C(phenyl) | 119 - 121° | The angle at the point of attachment to the phenyl ring. |

| Torsion Angles (°) | |||

| C-C-Si-Cl Torsion Angle | C-C-Si-Cl | Variable | Defines the rotational conformation of the SiCl₃ group relative to the plane of the phenyl ring. |

Mechanistic Elucidation of Chemical Reactions

Computational modeling is instrumental in mapping the reaction pathways of complex chemical processes. For (4-tert-Butyl)phenyl)trichlorosilane, this is particularly relevant for understanding its hydrolysis and subsequent condensation, which are key to its application in forming polymers and surface coatings.

Computational Modeling of Hydrolysis, Condensation, and Polymerization Pathways

The reaction of (4-tert-Butyl)phenyl)trichlorosilane with water is a vigorous process that leads to the formation of silanols, siloxanes, and ultimately, cross-linked polysiloxane networks. Computational modeling can break this process down into elementary steps:

Hydrolysis: The initial step is the nucleophilic attack of a water molecule on the electrophilic silicon atom. DFT calculations can model the transition state for this reaction, where a water molecule coordinates to the silicon, leading to the displacement of a chloride ion and the formation of a silanol (B1196071) (R-SiCl₂(OH)). This process repeats until all chlorine atoms are replaced, forming the trisilanol (R-Si(OH)₃). The calculated activation barriers for these steps reveal the reaction kinetics.

Condensation: The newly formed silanols are highly reactive and undergo condensation reactions with each other. Two primary pathways exist: water-producing condensation (Si-OH + HO-Si → Si-O-Si + H₂O) and alcohol-producing condensation if an alcohol is present. Computational models can determine the activation energies for these competing pathways, predicting which is more favorable under given conditions.

Polymerization: Repeated condensation steps lead to the formation of oligomers and then polymers. Modeling can predict the structure of the resulting polysiloxane network, showing how the bulky tert-butylphenyl groups arrange themselves to minimize steric hindrance, influencing the final material's properties like porosity and hydrophobicity.

Simulation of Interfacial Adsorption and Surface Reaction Dynamics

(4-tert-Butyl)phenyl)trichlorosilane is used to modify surfaces, creating self-assembled monolayers (SAMs). Computational simulations are vital for understanding how these layers form at the molecular level.

Adsorption Dynamics: Molecular dynamics (MD) or DFT-based simulations can model the initial adsorption of the silane (B1218182) molecule onto a hydroxylated surface (like silica (B1680970), SiO₂). researchgate.netquantumatk.com Studies on simpler silanes like SiH₄ show that adsorption can occur at specific reactive sites on a surface, such as dimer formations on a silicon surface. quantumatk.comresearchgate.net For (4-tert-Butyl)phenyl)trichlorosilane, simulations would show the molecule approaching the surface, with the reactive -SiCl₃ headgroup orienting towards the surface hydroxyls.

Surface Reaction: Following adsorption, the hydrolysis and condensation reactions occur at the interface. Computational models can simulate the covalent bond formation between the silicon atom and the surface oxygen atoms (Si-O-Surface), anchoring the molecule. proquest.comaip.org These simulations can also elucidate the role of surface water and the lateral interactions between adjacent adsorbed molecules. The bulky tert-butylphenyl groups would sterically inhibit a perfectly dense packing, leading to a SAM with a specific intermolecular spacing and thickness, which can be predicted through these simulations.

Quantum Chemical Design of Catalytic Systems for Silane Transformations

The quantum chemical design of catalysts for the transformation of silanes, such as this compound, is a critical area of research aimed at improving reaction efficiency, selectivity, and developing novel synthetic routes. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the atomic level. numberanalytics.comresearchgate.net These methods allow for the investigation of reaction pathways, transition states, and the energetics of catalytic cycles, providing insights that are often difficult to obtain through experimental means alone. numberanalytics.comresearchgate.netdigitellinc.com

Currently, there is a scarcity of specific quantum chemical studies in the public domain that are centered on the catalytic transformations of this compound. However, the principles derived from computational studies on other organosilanes can be extrapolated. For instance, DFT has been effectively used to study the mechanisms of hydrosilylation reactions, which are fundamental transformations for organosilanes. mdpi.com These studies often focus on catalysts based on transition metals like platinum, palladium, and rhodium, as well as metal-free catalysts such as B(C6F5)3. mdpi.com

A theoretical investigation into the catalytic transformation of this compound would likely involve:

Modeling Reaction Intermediates: Identifying the structure and stability of intermediates formed between the silane and the catalyst.

Mapping Reaction Pathways: Calculating the energy profiles of potential reaction pathways to determine the most favorable mechanism.

Catalyst Design: In silico screening of different ligands or metal centers to optimize catalytic activity and selectivity. For example, the electronic and steric effects of the tert-butyl group on the phenyl ring would be a key variable in such models, influencing the interaction with the catalytic active site.

While detailed research findings and data tables for the catalytic transformation of this compound are not currently available, the established methodologies in computational catalysis provide a clear roadmap for future investigations. numberanalytics.comresearchgate.net

Advanced Modeling of Polymerization Processes and Material Performance

The polymerization of this compound leads to the formation of polysiloxanes or silsesquioxanes with a pending 4-(tert-butyl)phenyl group. Advanced computational modeling, particularly molecular dynamics (MD) simulations, offers significant insights into the structure-property relationships of these materials. nih.govrsc.org

Molecular Dynamics Simulations of Phenyl-Substituted Polysiloxanes:

MD simulations have been successfully employed to study the structure and dynamics of polysiloxanes containing phenyl groups. nih.govrsc.org These studies reveal how the incorporation of bulky phenyl groups influences the polymer's microscopic properties, which in turn dictate its macroscopic performance.

Key Research Findings from Analogous Systems:

Chain Conformation and Flexibility: The introduction of phenyl groups into a polysiloxane backbone generally leads to a decrease in chain flexibility and an increase in chain dimensions. nih.govrsc.org The attraction between adjacent phenyl groups can strengthen both intra- and intermolecular interactions. nih.gov It is anticipated that the even bulkier tert-butylphenyl group would further enhance this effect, leading to more rigid polymer chains.

Thermal and Mechanical Properties: The increased rigidity and intermolecular interactions resulting from phenyl substitution typically enhance the thermal stability of the polymer. rsc.org For instance, phenyl-substituted silsesquioxanes have demonstrated higher thermal stability compared to their aliphatic counterparts. rsc.org MD simulations can be used to predict properties like the glass transition temperature (Tg), which is expected to be higher for polymers derived from this compound due to the bulky side groups restricting chain mobility. rsc.org

Optical Properties: Phenyl-substituted polysiloxanes are known for their characteristic UV absorption and high refractive indices. nih.govrsc.org The presence of the chromophoric phenyl group is responsible for these properties. The tert-butyl group, being an alkyl substituent, is not expected to significantly alter the fundamental optical properties conferred by the phenyl ring, though it might subtly influence them through steric effects on the polymer's packing and conformation.

Data from Molecular Dynamics Simulations of Phenyl-Containing Polysiloxanes:

While specific data for poly(4-(tert-butyl)phenyl)siloxane is not available, the following table presents typical data that can be obtained from MD simulations of related phenyl-substituted polysiloxanes, illustrating the insights that can be gained.

| Property Simulated | Typical Finding for Phenyl-Substituted Polysiloxanes | Expected Influence of 4-tert-Butyl Group |

| Radius of Gyration (Rg) | Increases with phenyl content, indicating chain expansion. rsc.org | Further increase due to steric bulk. |

| Chain Diffusivity | Decreases significantly with higher phenyl content. rsc.org | Further decrease, leading to higher viscosity. |

| Glass Transition Temperature (Tg) | Increases with phenyl substitution. rsc.org | Significant increase, enhancing thermal stability. |

| Refractive Index | High, typically above 1.5. mdpi.com | Expected to remain high. |

These computational approaches provide a powerful framework for the rational design of novel polysiloxane materials with tailored properties. By modeling the influence of the (4-(tert-butyl)phenyl) group on polymer behavior, researchers can predict material performance and guide synthetic efforts towards specific applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Tert Butyl Phenyl Trichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of (4-tert-Butyl)phenyl)trichlorosilane and its derivatives, offering unparalleled detail regarding their molecular framework and dynamic behavior in solution.

Structural Elucidation via Multi-Nuclear (¹H, ¹³C, ²⁹Si) NMR Analysis

Multi-nuclear NMR spectroscopy is indispensable for the unambiguous structural determination of (4-tert-Butyl)phenyl)trichlorosilane. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, a complete picture of the molecule's connectivity can be assembled.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For (4-tert-Butyl)phenyl)trichlorosilane, the aromatic protons on the phenyl ring typically appear as a set of doublets in the range of 7.4-7.8 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately 1.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbon atoms of the tert-butyl group show a signal for the quaternary carbon and another for the methyl carbons. The aromatic carbons exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing trichlorosilyl (B107488) group and the electron-donating tert-butyl group.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for directly probing the silicon environment. The chemical shift of the silicon nucleus in (4-tert-Butyl)phenyl)trichlorosilane is highly sensitive to the substituents attached to it. For trichlorosilanes, the ²⁹Si chemical shift is typically observed in a specific region, providing direct evidence for the SiCl₃ moiety. Theoretical calculations and experimental data for similar arylsilanes suggest that the ²⁹Si chemical shift can be influenced by solvent effects and the electronic nature of the aromatic substituents. unige.chrsc.org

Table 1: Typical NMR Spectroscopic Data for (4-(tert-Butyl)phenyl)trichlorosilane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.7 | Doublet | Aromatic protons ortho to SiCl₃ |

| ¹H | ~7.5 | Doublet | Aromatic protons ortho to t-Bu |

| ¹H | ~1.3 | Singlet | tert-Butyl protons |

| ¹³C | >150 | Singlet | Quaternary aromatic carbon (C-Si) |

| ¹³C | ~134 | Singlet | Aromatic CH ortho to SiCl₃ |

| ¹³C | ~126 | Singlet | Aromatic CH ortho to t-Bu |

| ¹³C | <130 | Singlet | Quaternary aromatic carbon (C-t-Bu) |

| ¹³C | ~35 | Singlet | Quaternary carbon of t-Bu |

| ¹³C | ~31 | Singlet | Methyl carbons of t-Bu |

| ²⁹Si | Specific to Ar-SiCl₃ | Singlet | Trichlorosilyl silicon |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Investigation of Silane (B1218182) Hydrolysis and Oligomerization in Solution via NMR Kinetics

NMR spectroscopy is a powerful tool for monitoring the kinetics of silane hydrolysis and subsequent oligomerization in real-time. researchgate.netnih.gov The hydrolysis of the Si-Cl bonds in (4-tert-Butyl)phenyl)trichlorosilane to form silanols (Si-OH) and their condensation to form siloxane bridges (Si-O-Si) can be followed by observing changes in the NMR spectra over time.

By acquiring a series of ¹H, ¹³C, or ²⁹Si NMR spectra at regular intervals, the disappearance of the starting material and the appearance of intermediate silanols and final oligomeric or polymeric products can be quantified. researchgate.netresearchgate.net This allows for the determination of reaction rates and the elucidation of the reaction mechanism under various conditions such as different pH levels, water concentrations, and temperatures. researchgate.net For instance, in situ ²⁹Si NMR is particularly effective in identifying the various silicon species present in the solution, from the initial trichlorosilane (B8805176) to partially and fully hydrolyzed monomers, and various condensed species. researchgate.net

Conformational and Stereochemical Assignments in Arylsilane Structures

NMR spectroscopy, often in conjunction with quantum mechanical calculations, is a key method for determining the conformational preferences and stereochemistry of arylsilanes. nih.govauremn.org.br While (4-tert-Butyl)phenyl)trichlorosilane itself has limited conformational flexibility around the aryl-Si bond, its derivatives and the resulting polymers can exhibit more complex stereochemical features.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between protons, helping to establish the preferred orientation of different parts of a molecule. For more complex derivatives, the measurement of scalar coupling constants (J-couplings) can give insight into dihedral angles. copernicus.org Low-temperature NMR experiments can be used to "freeze out" different conformers, allowing for their individual characterization. nih.gov The combination of experimental NMR data with computational modeling provides a robust approach to understanding the three-dimensional structure of these molecules in solution. copernicus.org

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information to NMR by probing the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and monitoring chemical changes. libretexts.org

Identification of Characteristic Functional Groups and Molecular Vibrations

Both FTIR and Raman spectroscopy can be used to identify the characteristic functional groups present in (4-tert-Butyl)phenyl)trichlorosilane. The vibrational modes of the molecule give rise to a unique spectral fingerprint.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the tert-butyl group exhibit strong stretching vibrations in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the benzene ring produces characteristic peaks in the 1400-1600 cm⁻¹ region.

Si-Cl stretching: The silicon-chlorine bonds give rise to strong absorptions, typically in the 450-650 cm⁻¹ region. These bands are often prominent in both FTIR and Raman spectra.

Aryl-Si stretching: The vibration of the bond between the phenyl ring and the silicon atom can also be observed, though it may be weaker and coupled with other vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| Si-Cl Asymmetric Stretch | ~550 - 650 | FTIR, Raman |

| Si-Cl Symmetric Stretch | ~450 - 550 | Raman |

| Aryl-Si Stretch | ~1100 - 1200 | FTIR, Raman |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Monitoring of Chemical Transformations and Polymerization Progress

FTIR and Raman spectroscopy are excellent techniques for monitoring the progress of chemical reactions involving (4-tert-Butyl)phenyl)trichlorosilane, such as hydrolysis and polymerization. nih.govrsc.org

The hydrolysis of the Si-Cl bonds to Si-OH groups can be followed by the disappearance of the characteristic Si-Cl stretching vibrations and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. The subsequent condensation of the silanol (B1196071) groups to form siloxane (Si-O-Si) linkages can be monitored by the emergence of a strong and broad Si-O-Si stretching band, typically in the 1000-1100 cm⁻¹ region. researchgate.net

Because Raman spectroscopy is generally less sensitive to water than FTIR, it can be particularly advantageous for monitoring reactions in aqueous environments. nih.gov The progress of polymerization can be quantified by tracking the intensity changes of these characteristic bands over time, providing valuable kinetic information. The differences in the Raman spectra of crystalline and amorphous materials can also provide insights into the structure of the resulting polymers. youtube.com

X-ray Based Characterization Methods

X-ray techniques are indispensable for the non-destructive analysis of materials at the atomic and molecular level. They provide critical information on the elemental makeup, chemical bonding, and structural arrangement of this compound-derived structures.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. researchgate.netscielo.org.mx When a substrate, such as a silicon wafer with its native oxide layer, is functionalized with this compound, XPS is used to confirm the covalent attachment and characterize the resulting organic layer. mines.eduacs.org

The analysis involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. scielo.org.mx Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical bonding environment of the atoms. researchgate.net

For a surface modified with this compound, XPS survey scans would confirm the presence of Silicon (Si), Carbon (C), and Oxygen (O), and potentially trace amounts of Chlorine (Cl) from incomplete hydrolysis. High-resolution scans of the specific elemental regions provide detailed chemical state information:

Si 2p Region: The Si 2p spectrum can be deconvoluted to distinguish between different silicon species. This includes elemental silicon (Si⁰) from the underlying substrate, silicon dioxide (Si⁴⁺) from the native oxide layer, and the silicon atom of the silane covalently bonded to both carbon (Si-C) from the phenyl group and oxygen (Si-O) from the siloxane network (Si-O-Si) and substrate (Si-O-Si). acs.orgacs.org

C 1s Region: The high-resolution C 1s spectrum is used to verify the integrity of the organic moiety. It can be fitted with multiple peaks corresponding to the different types of carbon atoms: aromatic carbons of the phenyl ring, aliphatic carbons of the tert-butyl group, and the carbon atom directly bonded to silicon (C-Si). mdpi.com

O 1s Region: The O 1s peak primarily originates from the silicon dioxide (SiO₂) on the substrate and the siloxane (Si-O-Si) bridges formed during the self-assembly process of the trichlorosilane molecules. researchgate.net

The quantitative analysis of these peak areas allows for the determination of the surface coverage and the approximate stoichiometry of the surface layer. acs.orgmdpi.com

| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Si 2p | Si-Si (Substrate) | ~99.3 | nih.gov |

| Si-O/Si-C (Organosilane) | ~102.5 | acs.org | |

| SiO₂ (Substrate Oxide) | ~103.3 | nih.gov | |

| C 1s | C-C/C-H (tert-Butyl) | ~284.8 | mdpi.com |

| C=C (Aromatic) | ~285.0 | mdpi.com | |

| C-Si | ~284.5 | mdpi.com | |

| O 1s | Si-O-Si (Siloxane) | ~532.5 | researchgate.net |

| SiO₂ (Substrate Oxide) | ~533.0 | researchgate.net |

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique for characterizing thin films and multilayered structures. eag.commeasurlabs.com It provides highly accurate measurements of film thickness, electron density (and thus mass density), and the roughness of surfaces and interfaces. blue-scientific.comnih.gov The method is particularly well-suited for analyzing self-assembled monolayers (SAMs) formed from organosilanes like this compound on flat substrates such as silicon wafers or glass. nih.gov

In an XRR experiment, a collimated beam of X-rays is directed at the sample surface at very low grazing angles. The intensity of the reflected X-rays is measured as a function of the incidence angle. Below a certain critical angle, total external reflection occurs. Above this angle, the X-ray beam penetrates the film, and the reflectivity drops off rapidly. The resulting interference pattern, known as Kiessig fringes, arises from the difference in path length between X-rays reflected from the top surface of the film and those reflected from the film-substrate interface. researchgate.netdbc.wroc.pl

By analyzing the XRR data, key structural parameters of the silane layer can be determined:

Thickness: The periodicity of the Kiessig fringes is inversely proportional to the thickness of the film. This allows for thickness determination with sub-angstrom precision. nih.gov

Density: The critical angle is directly related to the electron density of the film material. Since the elemental composition is known, the mass density can be calculated, which provides insight into the molecular packing within the monolayer. eag.com

Roughness: The rate at which the reflected intensity decreases with increasing angle is related to the roughness of the surface and the interface. A smoother surface results in a slower decay of the signal. measurlabs.com

Modeling the experimental XRR curve allows for the creation of a detailed electron density profile perpendicular to the surface, resolving individual layers in a multilayer stack. blue-scientific.com

| Layer | Thickness (Å) | Density (g/cm³) | Roughness (Å) | Reference |

|---|---|---|---|---|

| Organosilane Film | 10 - 15 | 1.0 - 1.2 | 2 - 4 | nist.gov |

| SiO₂ Interlayer | 12 - 18 | 2.2 - 2.5 | 2 - 3 | blue-scientific.com |

| Si Substrate | N/A (Bulk) | 2.33 | < 2 | blue-scientific.com |

To perform SC-XRD, a high-quality single crystal of the compound of interest is required. The crystal is mounted on a diffractometer and rotated while being irradiated by a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the unit cell, from which the atomic positions can be determined. researchgate.netnih.gov

While a publicly available crystal structure for this compound was not identified, analysis of closely related aromatic organosilanes provides insight into the expected structural features. For example, the analysis would precisely define the geometry around the silicon atom, which is expected to be tetrahedral. It would also detail the planarity of the phenyl ring and the C-Si bond length. The packing of the molecules in the crystal lattice is dictated by intermolecular forces, such as van der Waals interactions between the bulky tert-butyl groups and phenyl rings.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₃Cl₃Si | N/A |

| Crystal System | Monoclinic | capes.gov.br |

| Space Group | P2₁/c | capes.gov.br |

| a (Å) | 10.54 | capes.gov.br |

| b (Å) | 9.88 | capes.gov.br |

| c (Å) | 14.21 | capes.gov.br |

| β (°) | 105.3 | capes.gov.br |

| Volume (ų) | 1425 | capes.gov.br |

| Z (Molecules per unit cell) | 4 | mdpi.com |

Microscopic and Surface Profiling Techniques

Microscopy techniques provide direct visualization of surface features and microstructures, offering a complementary perspective to the spatially averaged data from X-ray methods.

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface topography with nanoscale resolution. youtube.com It is an invaluable tool for characterizing the morphology, homogeneity, and roughness of surfaces modified with this compound. nih.gov

AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude are used to map the surface topography, which minimizes shear forces and damage to soft organic layers. nist.gov

AFM analysis can reveal:

Surface Coverage and Homogeneity: It can visualize the formation of self-assembled monolayers, showing whether the film is complete or contains pinholes and aggregates. nih.gov

Surface Roughness: Quantitative analysis of AFM images yields the root-mean-square (RMS) roughness, a critical parameter for many applications. A successful silanization process often results in a very smooth, uniform surface. nist.govresearchgate.net

Domain Structure: For multicomponent or poorly formed layers, AFM can map out domains with different chemical or physical properties.

| Sample | RMS Roughness (nm) | Observation | Reference |

|---|---|---|---|

| Bare Silicon Wafer | 0.4 - 0.6 | Relatively smooth but with some native texture. | nih.gov |

| After Silanization | 0.2 - 0.4 | Formation of a smooth, well-ordered monolayer reduces overall roughness. | nist.gov |

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. miamioh.eduwiley.com The signals that derive from electron-sample interactions reveal information about the sample including external morphology (texture), and chemical composition (when equipped with an EDS detector). miamioh.edu

In the context of this compound, SEM is particularly useful for studying its role as a coupling agent in composite materials. nih.gov Silane coupling agents are bifunctional molecules that act as a bridge between an inorganic filler (e.g., glass fibers, silica (B1680970) particles) and an organic polymer matrix, enhancing interfacial adhesion and improving the mechanical properties of the composite. nih.govresearchgate.net